molecular formula C21H20N4O2S B2699757 N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170422-46-4

N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2699757
CAS No.: 1170422-46-4
M. Wt: 392.48
InChI Key: GSILGJIWDFCZJS-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

    Target of Action

    Compounds with a benzothiazole structure are often associated with anti-inflammatory properties . They may target enzymes like cyclooxygenase (COX), which play a key role in the inflammatory response.

    Mode of Action

    The compound could potentially inhibit the activity of its target enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

    Biochemical Pathways

    By inhibiting COX, the compound could affect the arachidonic acid pathway, reducing the production of prostaglandins and thereby alleviating inflammation .

    Result of Action

    The overall effect of the compound’s action could be a reduction in inflammation, potentially making it useful in the treatment of inflammatory diseases .

Biological Activity

N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS Number: 1170422-46-4) is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's synthesis, biological properties, and structure-activity relationships (SAR), drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O2SC_{21}H_{20}N_{4}O_{2}S, with a molecular weight of 392.5 g/mol. The compound features a thiazole moiety, known for its pharmacological significance, and a pyrazole ring, which contributes to its biological activity.

PropertyValue
Molecular Formula C21H20N4O2S
Molecular Weight 392.5 g/mol
CAS Number 1170422-46-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and pyrazole structures. For instance, derivatives of thiazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study indicated that certain thiazole derivatives demonstrated IC50 values lower than that of standard drugs like doxorubicin, suggesting strong antiproliferative properties .

In vitro assays using the MTT method revealed that this compound exhibited potent cytotoxicity against human cancer cell lines, including AGS (gastric cancer) and Jurkat (T-cell leukemia) cells . The structure-activity relationship analysis indicated that modifications on the thiazole ring significantly influenced the biological activity, with electron-donating groups enhancing efficacy.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Compounds similar to this compound have shown moderate to strong activity against various pathogens. Studies suggest that the presence of specific functional groups can enhance the antimicrobial effectiveness of these compounds .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into how structural modifications affect biological activity:

  • Thiazole Moiety : Essential for anticancer and antimicrobial activities.
  • Substituents on the Benzene Ring : The presence of methoxy and methyl groups significantly enhances biological efficacy.
  • Pyrazole Ring : Contributes to the overall stability and interaction with biological targets.

Study 1: Cytotoxic Evaluation

In a recent study, this compound was tested against various cancer cell lines. The results indicated an IC50 value of less than 10 µM against Jurkat cells, demonstrating its potential as an anticancer agent .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial activity of thiazole derivatives, including the compound . The study reported effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting its broad-spectrum antimicrobial potential .

Properties

IUPAC Name

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-14-9-10-17(27-3)18-19(14)28-21(22-18)25(13-15-7-5-4-6-8-15)20(26)16-11-12-24(2)23-16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSILGJIWDFCZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NN(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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